molecular formula C12H9NO2 B3387333 3-(Quinolin-4-yl)prop-2-enoic acid CAS No. 81124-52-9

3-(Quinolin-4-yl)prop-2-enoic acid

Cat. No.: B3387333
CAS No.: 81124-52-9
M. Wt: 199.2 g/mol
InChI Key: GDCNAOKZXWMIJA-AATRIKPKSA-N
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Description

3-(Quinolin-4-yl)prop-2-enoic acid is a quinoline derivative featuring a propenoic acid moiety conjugated to the quinoline ring at the 4-position. The compound combines the aromatic, electron-deficient quinoline scaffold with a carboxylic acid functional group, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that influence its physicochemical and biological properties .

Properties

IUPAC Name

(E)-3-quinolin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCNAOKZXWMIJA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)prop-2-enoic acid typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method includes the use of triethylphosphonoacetate treated with methyl magnesium bromide at room temperature . This reaction yields the desired product through a series of steps involving the formation of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline carboxylic acids, while reduction could produce quinoline alcohols or amines .

Scientific Research Applications

3-(Quinolin-4-yl)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Quinolin-4-yl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes, affecting cellular functions and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Quinolin-4-yl)prop-2-enoic acid with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity Reference
This compound Quinoline, propenoic acid C₁₂H₉NO₂ 199.21 Likely via hydrolysis of ester precursors Potential antimicrobial/anticancer (inferred)
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline, chalcone, ketone C₂₅H₁₈ClNO 384.87 Claisen-Schmidt condensation (KOH/EtOH) Antimicrobial, antimalarial
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1) Quinoline, ester C₁₈H₁₅NO₂ 277.32 Esterification of carboxylic acid Not specified
3-[4-Benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid Quinoxaline, propanoic acid, CF₃ C₁₉H₁₅F₃N₂O₃ 376.33 Not detailed Not specified
3-(Oxan-4-yl)prop-2-enoic acid Tetrahydropyran, propenoic acid C₈H₁₂O₃ 156.18 Not detailed Not specified

Physicochemical Properties

  • The propenoic acid group in the target compound enhances aqueous solubility at physiological pH (via deprotonation) relative to neutral esters (e.g., YS-1) or lipophilic chalcones (e.g., ) .
  • Quinoxaline derivatives (e.g., ) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the heterocycle, which may alter π–π interactions and redox behavior compared to quinoline analogs .
  • 3-(Oxan-4-yl)prop-2-enoic acid () lacks aromaticity in the tetrahydropyran ring, reducing opportunities for π–π stacking but improving metabolic stability .

Biological Activity

3-(Quinolin-4-yl)prop-2-enoic acid, also known as 3-(4-quinolyl)acrylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H9N
  • Molecular Weight : 169.19 g/mol

Its structure features a quinoline moiety linked to an acrylic acid, which is believed to contribute to its biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression. For instance, it acts as a nonselective inhibitor of HIV integrase, impacting both the 3′-processing and strand transfer functions crucial for viral replication .
  • Histone Deacetylase Inhibition : Recent studies indicate that derivatives of this compound can inhibit histone deacetylases (HDACs), leading to altered transcriptional activities associated with cancer development .
  • Antioxidant Activity : It has been suggested that the quinoline structure may confer antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Multiple studies have investigated the anticancer potential of this compound and its derivatives:

  • Colon Cancer : A study highlighted that derivatives of this compound exhibited significant cytotoxic effects against colon cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .
  • Mechanistic Insights : The anticancer effects are attributed to the inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

Antiviral Activity

Research has also pointed towards antiviral properties, particularly against HIV:

  • Inhibition of Integrase : The compound demonstrated inhibitory effects on HIV integrase with recorded IC50 values as low as 0.012 µM for strand transfer inhibition, suggesting potential as a therapeutic agent in HIV treatment .

Data Summary

Activity Target/Pathway IC50 Value Reference
AnticancerColon Cancer Cell LinesLow μM
HIV Integrase InhibitionStrand Transfer0.012 µM
Histone Deacetylase InhibitionVarious Cancer TypesNot specified

Case Studies

  • Study on Colon Cancer : A set of experiments evaluated the efficacy of various derivatives of this compound against colon cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through HDAC inhibition .
  • HIV Research : In vitro studies demonstrated that specific derivatives could effectively inhibit HIV integrase activity, providing a basis for further development as potential antiretroviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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